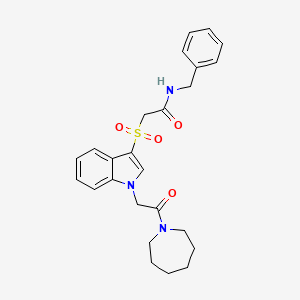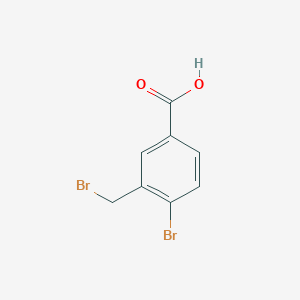
4-Bromo-3-(bromomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .
Synthesis Analysis
The synthesis of 4-Bromo-3-(bromomethyl)benzoic acid involves the use of Methylmethylbenzoic acid and benzoyl peroxide (BPO) dissolved in dichloromethane. The mixture is heated to reflux, and NBS is added in portions. After cooling to room temperature, the reaction is quenched with water, extracted with dichloromethane, washed with water, washed with saturated NaCl, and dried over anhydrous Na2SO4 .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-(bromomethyl)benzoic acid is C8H6Br2O2 . Its average mass is 215.044 Da, and its monoisotopic mass is 213.962936 Da .Chemical Reactions Analysis
4-Bromo-3-(bromomethyl)benzoic acid is used in the chemical modification of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
4-Bromo-3-(bromomethyl)benzoic acid serves as an essential intermediate in the synthesis of other compounds. Notably, it plays a crucial role in the production of eprosartan , an antihypertensive agent. Researchers use this compound as a building block to create more complex molecules with specific pharmacological properties .
Photosensitizers in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a promising approach for treating cancer and other diseases. In PDT, photosensitizers absorb light and generate reactive oxygen species, leading to localized cell damage. 4-Bromo-3-(bromomethyl)benzoic acid contributes to the synthesis of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin) , a second-generation photosensitizer. Researchers modify temoporfin using this compound, resulting in improved properties for targeted cancer therapy .
Functionalization of Nanoparticles
Researchers have functionalized nanoparticles for various applications, including drug delivery and imaging. In one study, LiYF4:Tm(3+)/Yb(3+) upconverting nanoparticles (UCNPs) were modified using 4-(bromomethyl)benzoic acid . This modification induced a bathochromic shift in the absorption peak of the second-generation photosensitizer m-THPC (5,10,15,20-tetra(m-hydroxyphenyl)chlorin) , enhancing its performance in photodynamic therapy .
Mécanisme D'action
Target of Action
Safety data sheets suggest that it may have an impact on the respiratory system .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromine atoms attached to the carbon in the benzylic position make it susceptible to reactions with nucleophiles.
Biochemical Pathways
It has been used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests that it may play a role in photosensitization pathways.
Pharmacokinetics
Its lipophilicity and water solubility, key factors influencing bioavailability, are mentioned in some resources .
Result of Action
It has been used in the synthesis of certain compounds, indicating its potential role in chemical reactions .
Action Environment
The action of 4-Bromo-3-(bromomethyl)benzoic acid can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured during its handling . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature.
Safety and Hazards
4-Bromo-3-(bromomethyl)benzoic acid is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance. It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-bromo-3-(bromomethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWDOQGUBOGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(bromomethyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)
![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)
![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)

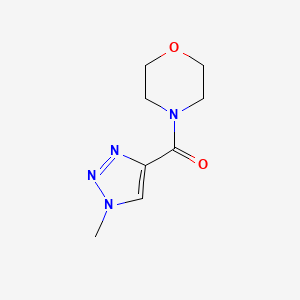
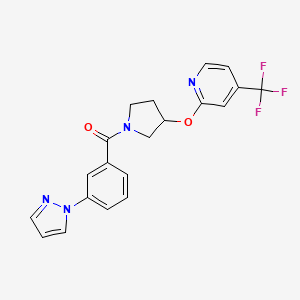
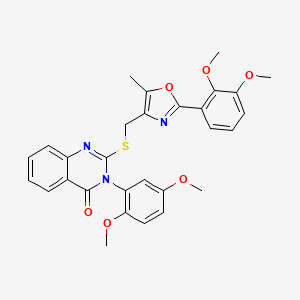
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
